molecular formula C22H36O6 B12706084 (E)-but-2-enedioic acid;(9Z,12Z)-octadeca-9,12-dienoic acid CAS No. 68037-30-9

(E)-but-2-enedioic acid;(9Z,12Z)-octadeca-9,12-dienoic acid

Cat. No.: B12706084
CAS No.: 68037-30-9
M. Wt: 396.5 g/mol
InChI Key: HYZXPRRHBQXSCM-SUSXBYIYSA-N
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Description

Linoleic acid fumaric acid modified is a compound derived from the modification of linoleic acid and fumaric acid. Linoleic acid is an omega-6 fatty acid commonly found in vegetable oils, while fumaric acid is a dicarboxylic acid used in food and industrial applications. The modification of these acids aims to enhance their properties and expand their applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of linoleic acid fumaric acid modified typically involves the esterification of linoleic acid with fumaric acid. This reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction can be carried out in a solvent such as toluene or xylene to facilitate the esterification process.

Industrial Production Methods

Industrial production of linoleic acid fumaric acid modified involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of efficient catalysts and advanced separation techniques ensures the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Linoleic acid fumaric acid modified undergoes various chemical reactions, including:

    Oxidation: The double bonds in linoleic acid can be oxidized to form epoxides or hydroxyl groups.

    Reduction: The carboxylic groups in fumaric acid can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, diols.

    Substitution: Ester derivatives, amides.

Scientific Research Applications

Linoleic acid fumaric acid modified has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of polymers and other complex molecules.

    Biology: Studied for its potential role in cell signaling and membrane structure.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of biodegradable plastics and coatings.

Mechanism of Action

The mechanism of action of linoleic acid fumaric acid modified involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with various receptors and enzymes, modulating inflammatory responses and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Oleic acid fumaric acid modified: Similar in structure but derived from oleic acid.

    Stearic acid fumaric acid modified: Derived from stearic acid, with different physical properties.

    Palmitic acid fumaric acid modified: Derived from palmitic acid, used in different industrial applications.

Uniqueness

Linoleic acid fumaric acid modified is unique due to its combination of omega-6 fatty acid properties with the reactivity of fumaric acid

Properties

CAS No.

68037-30-9

Molecular Formula

C22H36O6

Molecular Weight

396.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(9Z,12Z)-octadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O2.C4H4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8)/b7-6-,10-9-;2-1+

InChI Key

HYZXPRRHBQXSCM-SUSXBYIYSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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